2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC14801650
Molecular Formula: C22H17N3O4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17N3O4 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C22H17N3O4/c26-19(23-12-14-6-5-11-29-14)13-24-20-15-7-1-2-8-16(15)22(28)25(20)18-10-4-3-9-17(18)21(24)27/h1-11,20H,12-13H2,(H,23,26) |
| Standard InChI Key | NBMGTKIYKWNRSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5=CC=CO5 |
Introduction
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule belonging to the class of heterocyclic compounds. Its structure integrates an isoindole framework fused with a quinazoline moiety, which are well-known for their diverse biological and pharmacological properties. The compound also features a furan ring and an acetamide group, which contribute to its chemical reactivity and potential bioactivity.
Structural Features
The molecular structure of this compound is characterized by:
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Isoindole and Quinazoline Frameworks: These fused heterocyclic systems are significant for their roles in medicinal chemistry.
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Acetamide Functional Group: This group enhances solubility and contributes to potential hydrogen bonding interactions with biological targets.
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Furan Moiety: A five-membered aromatic ring containing oxygen, which often imparts unique electronic properties.
Classification
The compound can be classified as:
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Heterocyclic Compound: Due to the presence of nitrogen and oxygen in its ring structures.
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Acetamide Derivative: Owing to the acetamide functional group.
Synthesis
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide involves multi-step organic reactions:
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Formation of the isoindole-quinazoline core through cyclization reactions.
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Functionalization to introduce the acetamide group.
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Addition of the furan moiety via nucleophilic substitution or coupling reactions.
Key parameters such as temperature, solvent choice, and reaction time must be optimized to achieve high yields and purity.
Applications in Medicinal Chemistry
This compound's structural features make it a candidate for various pharmacological applications:
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Potential Anticancer Activity: The isoindole and quinazoline moieties are known for their roles in inhibiting cancer cell proliferation.
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Anti-inflammatory Properties: Heterocyclic compounds with similar frameworks have demonstrated anti-inflammatory effects.
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Enzyme Inhibition: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Potential Research Directions
Future studies could focus on:
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Biological Evaluation: Testing against cancer cell lines or inflammatory models.
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Structure-Activity Relationship (SAR): Modifying functional groups to enhance bioactivity.
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Pharmacokinetics and Toxicology: Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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